REACTION_CXSMILES
|
S(S([O-])=O)([O-])=O.[Na+].[Na+].[NH2:9][C:10]1[N:15]=[C:14]([CH2:16][O:17][CH2:18][CH3:19])[NH:13][C:12](=[O:20])[C:11]=1[N:21]=O.[CH:23]([CH:25]=O)=O>O>[CH2:18]([O:17][CH2:16][C:14]1[NH:13][C:12](=[O:20])[C:11]2[C:10](=[N:9][CH:23]=[CH:25][N:21]=2)[N:15]=1)[CH3:19] |f:0.1.2|
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
88 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(NC(=N1)COCC)=O)N=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture, still maintained at 20° C.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for 20 hours at room temperature
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
EXTRACTION
|
Details
|
is then extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
These organic extracts are dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid residue is recrystallized from methanol in the presence of Norit
|
Type
|
CUSTOM
|
Details
|
that obtained in Example 1
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OCC1=NC2=NC=CN=C2C(N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |